5-Fluoro-4-methyl-2-phenylpyridine
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Overview
Description
5-Fluoro-4-methyl-2-phenylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring imparts strong electron-withdrawing characteristics, which can influence the compound’s reactivity and interactions in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-2-phenylpyridine typically involves the fluorination of 4-methyl-2-phenylpyridine. One common method is the reaction of 4-methyl-2-phenylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may include steps like purification through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-2-phenylpyridine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The fluorine atom’s electron-withdrawing nature makes the compound less reactive towards EAS compared to non-fluorinated analogs.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated position.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include Lewis acids like AlCl3 or FeBr3.
Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride in polar aprotic solvents like DMF or DMSO are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of azido or alkoxy derivatives .
Scientific Research Applications
5-Fluoro-4-methyl-2-phenylpyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 5-Fluoro-4-methyl-2-phenylpyridine exerts its effects is primarily through its interaction with molecular targets influenced by the fluorine atom’s electron-withdrawing nature. This can affect the compound’s binding affinity and reactivity with enzymes, receptors, or other biological molecules . The specific pathways involved depend on the application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 4-Fluoro-2-methylpyridine
- 2-Fluoro-5-methylpyridine
Uniqueness
5-Fluoro-4-methyl-2-phenylpyridine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring, which can influence its reactivity and interactions differently compared to other fluorinated pyridines . This unique structure can lead to distinct properties and applications in various fields.
Properties
Molecular Formula |
C12H10FN |
---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
5-fluoro-4-methyl-2-phenylpyridine |
InChI |
InChI=1S/C12H10FN/c1-9-7-12(14-8-11(9)13)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
YEHGIGUVNAYSAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1F)C2=CC=CC=C2 |
Origin of Product |
United States |
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